PriC protein is primarily studied in Escherichia coli, where it is essential for the proper functioning of the replication machinery. It is also found in various other bacterial species, indicating a conserved role across different organisms.
PriC belongs to the family of DNA replication restart proteins. It is classified based on its function in DNA metabolism and its structural characteristics, which include a compact arrangement of alpha-helices that facilitate protein-protein and protein-DNA interactions.
The synthesis of PriC protein can be achieved through several methods, including recombinant DNA technology and cell-free protein synthesis systems. Commonly used systems include:
In bacterial expression systems, the PriC gene is cloned into expression vectors like pET, followed by transformation into competent E. coli. Induction with IPTG (isopropyl β-D-1-thiogalactopyranoside) initiates protein expression. For cell-free systems, optimized conditions involving energy substrates and amino acids are critical for successful translation.
PriC protein exhibits a compact structure predominantly composed of five alpha-helices. These helices form a bundle that facilitates interactions with ssDNA and single-stranded DNA-binding proteins (SSB).
Structural studies using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography have provided insights into the spatial arrangement of residues critical for binding interactions. For instance, specific residues like Arg-121 and Arg-155 are essential for stabilizing interactions with SSB.
PriC participates in several biochemical reactions that are central to DNA replication restart:
Isothermal titration calorimetry has been employed to quantify binding affinities between PriC and its interaction partners, providing data on stoichiometry and binding kinetics.
The mechanism by which PriC operates involves several steps:
Studies indicate that a single dimer of PriC can effectively activate a monomeric DnaB helicase, highlighting its role as a scaffold in the replisome complex.
PriC is typically characterized by its solubility and stability under various conditions. Its compact structure contributes to its ability to remain functional in diverse cellular environments.
The chemical properties of PriC include its binding affinities for nucleic acids and proteins, which are influenced by ionic strength and pH levels during biochemical assays.
Quantitative analyses reveal that PriC exhibits specific binding constants (Kd values) with SSB and DnaB, which are critical for understanding its role in DNA replication dynamics.
PriC protein has several applications in scientific research:
DNA replication in bacteria is frequently disrupted by obstacles such as damaged DNA templates or tightly bound protein complexes. These collisions cause replisomes (DNA replication complexes) to dissociate prematurely from replication forks in ~18-86% of replication cycles, threatening genome integrity and cell viability [1] [3]. Left unrepaired, abandoned replication forks lead to incomplete chromosome replication and cell death. Bacteria employ specialized replication restart pathways to reload the replicative helicase (DnaB) onto abandoned forks, enabling replisome reassembly and replication completion. This process is structurally specific but sequence-independent, operating across diverse genomic locations [3] [4]. PriC functions as a critical failsafe within these systems, particularly on forks with large leading-strand gaps (>5 nucleotides) where other restart proteins like PriA are less effective [4] [6].
Escherichia coli encodes three genetically defined restart pathways:
PriC enables a unique restart mechanism that functions independently of the primary responder protein PriA. Biochemical reconstitution demonstrates PriC’s standalone capability to load DnaB helicase onto single-stranded DNA-binding protein (SSB)-coated DNA without requiring PriB, DnaT, or Rep helicase in certain contexts [1] [6]. Genetic studies reveal that priC deletion is synthetically lethal with priB deletion (ΔpriC ΔpriB), confirming that PriC provides an essential backup function when other restart mechanisms fail [3] [4]. Notably, PriC can rescue replication initiation failures at the chromosomal origin (oriC) by bypassing impaired DnaA-DnaB interactions, highlighting its functional versatility beyond fork restart [6].
Unlike the universally conserved PriA, PriC exhibits patchy phylogenetic distribution. It is prevalent in γ-proteobacteria (e.g., Escherichia, Salmonella, Cronobacter) but absent in many firmicutes (e.g., Bacillus subtilis) and archaea [1] [8]. Sequence alignment reveals conserved surface residues critical for ssDNA and SSB binding across species (Table 2). Cronobacter sakazakii PriC (CsPriC) shares 41% identity with E. coli PriC (EcPriC) and fully complements EcPriC function in vivo, indicating functional conservation despite sequence divergence [1]. This distribution suggests PriC evolved as a specialized restart solution in bacteria facing high replication stress.
Table 1: Evolutionary Distribution of Replication Restart Proteins
Protein | Conservation in Bacteria | Essentiality in E. coli |
---|---|---|
PriA | Universal | Conditionally essential |
PriB | Limited (γ-proteobacteria) | Non-essential |
PriC | Limited (γ-proteobacteria) | Non-essential |
DnaT | Limited | Essential |
Structural and Biochemical Properties of PriC
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